molecular formula C21H26N6O B5650629 4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(4-methylphenyl)acetyl]piperidine

4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(4-methylphenyl)acetyl]piperidine

Cat. No. B5650629
M. Wt: 378.5 g/mol
InChI Key: BNABUECKHSSBFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multicomponent cyclocondensation reactions, typically utilizing catalysts to enhance reaction efficiency. For instance, Rajkumar et al. (2014) discuss the synthesis of piperazine derivatives through a four-component cyclo condensation, highlighting the process's utility in creating complex molecular structures with potential biological activity (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods such as IR, NMR, and mass spectrometry, providing insights into the compound's structural features. The structure of related piperidine derivatives has been elucidated using these techniques, contributing to understanding the molecular configuration and potential interaction sites for biological activity (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving piperidine derivatives can include interactions with various reagents to form new compounds, showcasing the reactivity and potential for chemical modifications. For example, the synthesis of oxadiazole, triazole, and pyrazole derivatives from piperidinostyrene derivatives demonstrates the versatility of these compounds in chemical synthesis (Abdallah, Salaheldin, & Radwan, 2007).

Physical Properties Analysis

The physical properties, such as solubility and crystalline structure, play a crucial role in the compound's application and behavior. Studies like those by Shawish et al. (2021) on s-triazine derivatives, incorporating various moieties, offer insights into the intermolecular interactions and molecular packing, which are vital for understanding solubility and stability (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

properties

IUPAC Name

1-[4-[5-(imidazol-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c1-16-3-5-17(6-4-16)13-20(28)27-10-7-18(8-11-27)21-24-23-19(25(21)2)14-26-12-9-22-15-26/h3-6,9,12,15,18H,7-8,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNABUECKHSSBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2CCC(CC2)C3=NN=C(N3C)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(4-methylphenyl)acetyl]piperidine

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